N,N'-Methylenebis(acrylamide)-d6
Description
Properties
Molecular Formula |
C₇H₄D₆N₂O₂ |
|---|---|
Molecular Weight |
160.2 |
Synonyms |
Bisacrylamide-d6; MBA-d6; MBAA-d6; Methylenebisacrylamide-d6; Methylenediacrylamide-d6; N,N’-Diacryloylmethylenediamine-d6; N,N’-Methylenebis(2-propenamide)-d6; N,N’-Methylenebis(acrylamide)-d6; N,N’-Methylenediacrylamide-d6; NMBA-d6; NSC 406836-d6; |
Origin of Product |
United States |
Synthetic Methodologies for N,n Methylenebis Acrylamide D6
The synthesis of N,N'-Methylenebis(acrylamide)-d6 is not extensively detailed in publicly available literature; however, its preparation can be logically inferred from the well-established synthetic routes for its non-deuterated analogue, N,N'-Methylenebis(acrylamide) (MBAA). The common method for producing MBAA involves the reaction of acrylamide (B121943) with formaldehyde (B43269), typically in an aqueous solution and often facilitated by a catalyst. nih.govwikipedia.orgatamanchemicals.com
The general reaction is as follows: 2 (CH₂=CHCONH₂) + CH₂O → (CH₂=CHCONH)₂CH₂ + H₂O
To synthesize the deuterated variant, this compound, the logical approach is to use deuterated starting materials. The molecular formula for the commercially available this compound is C₇H₄D₆N₂O₂, which indicates that the six hydrogen atoms on the two vinyl groups of the acrylamide moieties are replaced by deuterium (B1214612). clearsynth.com This points to the use of acrylamide-d3 (B28693) as the key deuterated precursor in the synthesis.
The proposed synthetic route would involve the reaction of acrylamide-d3 with a non-deuterated source of formaldehyde. A patent exists describing the preparation of deuterated acrylamide, making this a feasible starting material. google.com Additionally, poly(acrylamide-d3) has been synthesized via the polymerization of acrylamide-d3, further indicating its availability and use as a monomer. alfa-chemistry.com
Various catalysts can be employed to optimize the synthesis of the non-deuterated MBAA, achieving yields as high as 95%. nih.govresearchgate.net These catalytic systems, which include copper(II) acetate (B1210297) and copper(I) chloride with an acid catalyst like sulfuric acid, could likely be adapted for the synthesis of the deuterated compound. nih.govwikipedia.orgcdnsciencepub.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
| Acrylamide | Formaldehyde | Sulfuric acid, Copper(I) chloride | N,N'-Methylenebis(acrylamide) | 60-80% | wikipedia.orgcdnsciencepub.com |
| Acrylamide | Formaldehyde | Cu(II) carboxylate | N,N'-Methylenebis(acrylamide) | 95% | nih.govresearchgate.net |
| Acrylamide | Formaldehyde | Hydrochloric acid | N,N'-Methylenebis(acrylamide) | - | patsnap.com |
| Acrylamide-d3 (inferred) | Formaldehyde | Adapted catalytic conditions | This compound | - |
This table summarizes reaction conditions for the synthesis of N,N'-Methylenebis(acrylamide), which can be adapted for its deuterated analogue.
Isotopic Exchange Phenomena
Isotopic exchange refers to the chemical reaction where an atom in a molecule is replaced by one of its isotopes, in this case, the exchange of deuterium (B1214612) for hydrogen (or vice versa). wikipedia.org In the context of N,N'-Methylenebis(acrylamide)-d6, the potential for hydrogen-deuterium (H/D) exchange is an important consideration, as it affects the isotopic purity and stability of the compound.
The structure of this compound contains two types of non-carbon-bound atoms: the deuterons on the vinyl groups and the protons on the amide (-NH-) groups.
Amide Protons: The two protons attached to the nitrogen atoms are known as amide protons. These protons are generally considered "exchangeable" or "labile." In the presence of a protic solvent, such as water (H₂O) or methanol, these amide protons can readily undergo H/D exchange with the solvent's protons. wikipedia.org This means that if this compound is dissolved in H₂O, the amide protons (N-H) will remain, but if dissolved in heavy water (D₂O), they would exchange to become amide deuterons (N-D). This exchange is an equilibrium process and can be influenced by pH and temperature. wikipedia.orgyoutube.com
Vinylic Deuterons: The six deuterium atoms are attached to the carbons of the vinyl groups (C=C-D). These C-D bonds are significantly more stable and are not considered readily exchangeable under normal conditions (neutral pH, ambient temperature). The exchange of hydrogens or deuterons attached to carbon atoms typically requires more forceful conditions, such as the presence of a strong acid, a strong base, or a specific metal catalyst, along with elevated temperatures. wikipedia.org Therefore, the deuterium labels on the vinyl groups of this compound are expected to be stable throughout typical applications like gel polymerization.
| Atom Position | Bond Type | Exchange Behavior | Conditions for Exchange |
| Amide | N-H | Labile / Readily Exchangeable | Protic solvents, neutral pH, ambient temp |
| Vinyl | C-D | Stable / Non-exchangeable | Harsh conditions (e.g., strong acid/base, high temp) |
This table summarizes the expected isotopic exchange behavior of different atoms in this compound.
Advanced Spectroscopic and Structural Elucidation of N,n Methylenebis Acrylamide D6
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is exceptionally sensitive to the isotopic composition of a molecule. The replacement of protons (¹H) with deuterons (²H) in N,N'-Methylenebis(acrylamide) induces significant and informative changes in the resulting spectra.
Deuterium (B1214612) NMR (²H NMR) for Structural Characterization and Dynamics
Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei within a molecule. Unlike protons, deuterium has a nuclear spin I=1, which makes it a quadrupolar nucleus. This property makes ²H NMR a sensitive probe of the local electronic environment and molecular motion.
In N,N'-Methylenebis(acrylamide)-d6, the ²H NMR spectrum would be expected to show signals corresponding to the deuterons on the vinyl groups (-CD=CD₂). The chemical shifts of these deuterons would be very similar to the proton chemical shifts of the parent compound, typically observed between 5.5 and 6.5 ppm, but referenced appropriately for deuterium. The key advantage of ²H NMR lies in studying molecular dynamics. nih.gov The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient is averaged by molecular tumbling. Changes in the rate of motion, such as during the polymerization of acrylamide (B121943) gels where MBA-d6 would act as a crosslinker, would lead to characteristic changes in the ²H NMR lineshape and relaxation times. This allows for a microscopic investigation of the segmental unit dynamics as the polymer network is formed. researchgate.net
Proton NMR (¹H NMR) Analysis with Deuterium Decoupling
The ¹H NMR spectrum of standard N,N'-Methylenebis(acrylamide) in DMSO-d₆ displays several key signals: a complex multiplet for the vinyl protons (=CH- and =CH₂), a triplet for the methylene (B1212753) protons (-CH₂-), and a triplet for the amide protons (-NH-). spectrabase.comchemicalbook.com
In this compound, the most dramatic change is the near-complete disappearance of the complex vinyl proton signals from the 5.5-6.5 ppm region. The only remaining signals in the ¹H spectrum are from the non-deuterated methylene bridge and the amide protons. This vastly simplifies the spectrum, allowing for unambiguous analysis of these remaining groups.
Furthermore, deuterium decoupling techniques can be employed. While deuterium has a much smaller gyromagnetic ratio than protons, residual coupling between adjacent ²H and ¹H nuclei can cause broadening of the proton signals. Applying a deuterium decoupling sequence would sharpen the signals of any remaining protons that are in close proximity to the deuterated sites, though in MBA-d6, the primary effect is the removal of the vinyl proton signals themselves. The simplified spectrum allows for more precise integration and analysis of the methylene and amide proton environments.
| Proton (¹H) | Typical Chemical Shift (ppm) in Non-Deuterated MBAA (DMSO-d₆) | Expected Appearance in MBA-d6 |
| Amide (-NH) | ~8.5 (triplet) | ~8.5 (triplet), coupling to -CH₂- |
| Vinyl (-CH=) | ~6.2 (multiplet) | Absent |
| Vinyl (=CH₂) | ~6.1 and ~5.6 (multiplets) | Absent |
| Methylene (-CH₂-) | ~4.5 (triplet) | ~4.5 (triplet), coupling to -NH- |
Carbon-13 NMR (¹³C NMR) for Backbone and Side Chain Analysis
In ¹³C NMR, the substitution of hydrogen with deuterium also leads to predictable and informative effects. The ¹³C NMR spectrum of the non-deuterated N,N'-Methylenebis(acrylamide) shows distinct signals for the carbonyl, vinyl, and methylene carbons. nih.govresearchgate.net
For this compound, three primary effects are observed in the ¹³C spectrum:
Isotope Shifts: The resonance of a carbon atom bonded to deuterium (a C-D bond) is shifted slightly upfield (to a lower ppm value) compared to the equivalent carbon with a C-H bond. This "isotope effect" is typically small, around 0.3-0.5 ppm per deuterium.
Signal Multiplicity: In a standard broadband proton-decoupled ¹³C spectrum, all signals appear as singlets. However, this technique does not decouple deuterium. Therefore, the carbons of the deuterated vinyl groups will be split into multiplets due to C-D coupling. Based on the spin-coupling rule (2nI+1, where n=number of deuterons and I=1), a -CD= carbon would appear as a triplet, and a =CD₂ carbon would appear as a quintet.
Relaxation and Signal Intensity: Carbons bonded to deuterium often exhibit longer relaxation times and can show reduced signal intensity in standard ¹³C NMR experiments due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons.
These effects allow for the unambiguous assignment of the vinyl carbon signals and provide a clear signature of deuteration.
| Carbon (¹³C) | Typical Chemical Shift (ppm) in Non-Deuterated MBAA | Expected Appearance in MBA-d6 |
| Carbonyl (C=O) | ~165 | Singlet, minor upfield shift due to distant isotope effect |
| Vinyl (-CH=) | ~131 | Triplet (due to ¹J C-D coupling), shifted slightly upfield |
| Vinyl (=CH₂) | ~127 | Quintet (due to ¹J C-D coupling), shifted slightly upfield |
| Methylene (-CH₂-) | ~41 | Singlet |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, measures the characteristic vibrations of molecular bonds. These techniques provide a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. researchgate.netchemicalbook.comspectrabase.comresearchgate.net
Analysis of Isotopic Shifts in Infrared Spectra
The frequency of a vibrational mode is dependent on the masses of the atoms involved in the bond. Substituting a lighter atom (¹H) with a heavier one (²H) increases the reduced mass of the bond, causing the corresponding vibrational frequency to decrease. This isotopic shift is most pronounced for vibrations that involve significant motion of the substituted atom.
In the FTIR spectrum of this compound, the most significant changes compared to the standard compound are expected for the vinyl group vibrations. researchgate.netresearchgate.net
C-H Stretching: The sharp peaks around 3100-3000 cm⁻¹ corresponding to vinyl C-H stretching in standard MBAA will be absent. They are replaced by C-D stretching vibrations, which are predicted to appear at a much lower frequency, typically around 2250-2300 cm⁻¹.
C-H Bending: The various vinyl C-H bending (scissoring, wagging, twisting) vibrations, which appear in the 1450-900 cm⁻¹ region of the fingerprint, will also shift to lower wavenumbers.
Vibrations of the parts of the molecule that are not deuterated, such as the N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹, Amide I band), and N-H bending (~1540 cm⁻¹, Amide II band), will be largely unaffected, showing only minor shifts due to changes in vibrational coupling.
| Vibrational Mode | Typical Frequency in Non-Deuterated MBAA (cm⁻¹) | Expected Frequency in MBA-d6 (cm⁻¹) | Change |
| N-H Stretch | ~3300 | ~3300 | Minimal |
| Vinyl C-H Stretch | ~3070 | Absent | Disappears |
| Vinyl C-D Stretch | Absent | ~2250 (Predicted) | Appears |
| C=O Stretch (Amide I) | ~1656 | ~1656 | Minimal |
| C=C Stretch | ~1625 | ~1600 (Predicted) | Minor Shift |
| N-H Bend (Amide II) | ~1538 | ~1538 | Minimal |
| Vinyl C-H Bend | ~1408, ~989 | Shifted to lower frequency | Significant Shift |
Raman Spectroscopic Probes of Molecular Vibrations
Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The C=C double bond in the acrylamide group, for instance, typically produces a strong Raman signal. chemicalbook.comspectrabase.com
Similar to FTIR, the Raman spectrum of this compound will show significant isotopic shifts for modes involving the vinyl groups. The C=C stretching vibration, typically strong in the Raman spectrum of MBAA around 1625 cm⁻¹, is expected to shift to a slightly lower frequency upon deuteration of the attached vinyl carbons. The most dramatic effect will be the disappearance of the vinyl C-H stretching modes and the appearance of the corresponding C-D stretching modes at lower wavenumbers. This allows for a clear and detailed confirmation of the position of isotopic labeling within the molecule.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight, elemental composition, and isotopic purity of this compound. The substitution of six hydrogen atoms with deuterium atoms results in a significant and predictable mass shift compared to its non-deuterated counterpart.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous confirmation of a compound's elemental formula and the successful incorporation of isotopes. For this compound, with a chemical formula of C₇H₄D₆N₂O₂, HRMS is used to verify its exact mass, distinguishing it from its hydrogenous analog and other potential impurities.
The theoretical monoisotopic mass of the non-deuterated N,N'-Methylenebis(acrylamide) (C₇H₁₀N₂O₂) is approximately 154.0742 Da. nih.govchemspider.com By replacing six protium (B1232500) atoms with deuterium, the expected mass increases significantly. The precise mass of MBA-d6 allows for confirmation of its isotopic enrichment and chemical formula. Commercial suppliers of this compound list a molecular weight of approximately 160.20 g/mol , reflecting this isotopic substitution. clearsynth.comlgcstandards.com
Table 1: Precise Mass Comparison of N,N'-Methylenebis(acrylamide) Isotopologues
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|
| N,N'-Methylenebis(acrylamide) | C₇H₁₀N₂O₂ | 154 | 154.0742 |
| This compound | C₇H₄D₆N₂O₂ | 160 | 160.1119 |
This table presents the calculated nominal and monoisotopic masses for the standard and deuterated versions of N,N'-Methylenebis(acrylamide), illustrating the mass shift due to isotopic labeling.
Tandem mass spectrometry (MS/MS) is employed to elucidate the structural characteristics of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the location of the deuterium labels within the this compound structure.
For the non-deuterated compound (MBA), electrospray ionization (ESI) typically produces a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 155.0815. nih.gov Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. Common fragmentation pathways involve cleavage of the amide linkages and the central methylene bridge. Key fragments for MBA include ions at m/z 72.0443 and 84.0443. nih.gov
In the MS/MS analysis of this compound, the precursor ion [M+D]⁺ or [M+H]⁺ would be selected, with an expected m/z around 161 or 162. The fragmentation pattern would be expected to show mass shifts corresponding to the deuterium labels on the acrylamide groups. Analyzing the m/z values of the product ions confirms that the deuterium atoms are located on the vinyl groups, as intended by the synthesis, providing confidence in the structural integrity of the isotopic label.
Table 2: Predicted MS/MS Fragmentation for this compound
| Precursor Ion | Proposed Fragment Structure | Predicted Fragment m/z | Notes |
|---|---|---|---|
| [C₇H₄D₆N₂O₂ + H]⁺ (m/z ≈ 161.12) | [C₃HD₃NO]⁺ | 75.06 | Corresponds to the deuterated acrylamide moiety. |
| [C₄H₃D₃N₂O]⁺ | 102.08 | Corresponds to the isocyanate-d3 fragment plus the methylene bridge and amine. |
This table outlines the expected primary fragments from MS/MS analysis of deuterated N,N'-Methylenebis(acrylamide), demonstrating how fragmentation patterns can confirm the location of isotopic labels.
Advanced X-ray Diffraction (XRD) and Neutron Scattering Techniques
While mass spectrometry confirms the molecular identity of MBA-d6, diffraction and scattering techniques are used to probe the structure of materials synthesized using this cross-linker, such as polyacrylamide gels. The deuterium labeling is particularly vital for neutron scattering studies.
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a nanometer to micrometer scale. nih.gov A key advantage of SANS is its sensitivity to isotopes, particularly the large difference in neutron scattering length between hydrogen (H) and deuterium (D). epj-conferences.org This difference allows for the use of "contrast variation," a method where the scattering contrast of different components in a complex system is selectively manipulated. epj-conferences.orgrsc.org
This compound is an essential tool for SANS studies of polyacrylamide gels and the biomolecules or nanoparticles embedded within them. rsc.orgresearchgate.netarxiv.org By polymerizing acrylamide with MBA-d6 in varying ratios of heavy water (D₂O) and light water (H₂O), the neutron scattering length density (SLD) of the gel matrix can be precisely tuned. rsc.org This allows researchers to make specific components of a system "invisible" to neutrons by matching their SLD to that of the solvent, thereby highlighting the structure of the other components. epj-conferences.orgnih.gov
For instance, to study the conformation of a hydrogenous (non-deuterated) protein within a polyacrylamide gel, a gel synthesized with MBA-d6 can be used. The D₂O/H₂O ratio of the solvent can be adjusted to match the SLD of the deuterated gel matrix, effectively erasing its signal and leaving only the scattering from the protein of interest. epj-conferences.org This approach provides otherwise unobtainable structural information on the size, shape, and interactions of molecules within the gel network.
Wide-Angle X-ray Scattering (WAXS) is a diffraction technique used to investigate the atomic-level crystalline structure of materials. measurlabs.comnumberanalytics.comnumberanalytics.com While polyacrylamide gels are largely amorphous, the monomeric cross-linker, N,N'-Methylenebis(acrylamide), is a crystalline solid. nih.govchemicalbook.com WAXS can be used to characterize the crystalline packing of the monomer and to study any residual crystallinity or ordered domains within the cross-linked polymer network. researchgate.netxenocs.com
The crystal structure of standard N,N'-Methylenebis(acrylamide) has been determined by X-ray diffraction. It crystallizes in the monoclinic space group C2/c with specific unit cell parameters. nih.gov
Table 3: Crystallographic Data for N,N'-Methylenebis(acrylamide)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a (Å) | 17.822 |
| b (Å) | 4.850 |
| c (Å) | 19.783 |
| β (°) | 102.370 |
Source: Journal of Applied Crystallography, 2015. nih.gov
This table summarizes the reported crystallographic data for non-deuterated N,N'-Methylenebis(acrylamide). The substitution of hydrogen with deuterium in this compound is not expected to significantly alter these crystal lattice parameters, as the atomic radii are nearly identical.
WAXS analysis of polyacrylamide gels cross-linked with MBA-d6 can reveal information about the degree of crystallinity and the average spacing between polymer chains, providing insights into the network's structural integrity and mechanical properties.
Theoretical and Computational Investigations of N,n Methylenebis Acrylamide D6 Systems
Molecular Dynamics (MD) Simulations of Deuterated Polymer Networks
Molecular dynamics simulations offer a powerful lens through which to observe the formation and behavior of polymer networks. By modeling the interactions of individual atoms and molecules over time, MD simulations provide insights into the macroscopic properties of materials based on their microscopic structure and dynamics.
The crosslinking agent N,N'-Methylenebis(acrylamide) is fundamental to the formation of polyacrylamide gels, creating the linkages that transform linear polymer chains into a three-dimensional network. wikipedia.orgsigmaaldrich.com MD simulations can model the radical copolymerization process involving acrylamide (B121943) and MBAm-d6. These simulations typically represent monomers and the growing polymer chains with a chosen force field, which dictates the potential energy of the system as a function of atomic coordinates.
Once a model of the deuterated polymer network is established, MD simulations are used to study its dynamic properties. Of particular interest are the conformation of the polymer chains and the mobility of different segments within the network. Deuterium's unique nuclear properties make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, and computational studies can directly complement experimental findings.
A Deuterium-NMR study on selectively deuterated polyacrylamide gels revealed significant insights into the microscopic dynamics of the polymer network. aps.org The research demonstrated that while macroscopic motions exhibit critical slowing down near a collapse transition, the dynamics of the individual segmental units are characterized by nearly isotropic local modes. aps.org These local motions are only weakly coupled to the larger-scale density fluctuations of the network. aps.org MD simulations can replicate these conditions to analyze chain mobility. By tracking the trajectories of the deuterated methylene (B1212753) bridge and vinyl groups of the MBAm-d6 crosslinker, it is possible to calculate correlation times that describe the rate of local reorientational motions. These simulations can quantify how factors like crosslink density and solvent quality affect the segmental dynamics, providing a molecular-level interpretation of experimentally observed phenomena. aps.org
Table 1: Key Parameters from MD Simulations of Polymer Networks
| Parameter | Description | Information Gained |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and spatial extent of a polymer chain. | Provides insight into the compactness or extension of polymer chains within the network, influenced by crosslinking and solvent interactions. mdpi.com |
| End-to-End Distance | The distance between the two ends of a linear polymer chain segment between crosslinks. | Helps characterize the chain conformation and elasticity of the network strands. mdpi.com |
| Mean Square Displacement (MSD) | The average squared distance a particle travels over time. | Used to calculate diffusion coefficients for solvent molecules and unreacted monomers, and to assess the mobility of polymer segments. |
| Time Correlation Functions | Functions that describe how a property at a given time is correlated with the same property at a later time. | Used to determine relaxation times and correlation times for segmental motion, directly comparable to results from techniques like Deuterium-NMR. aps.org |
Quantum Chemical Calculations for Deuteration Effects on Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energetic properties of molecules. These methods are crucial for understanding how isotopic substitution affects chemical reactivity at the most fundamental level.
The substitution of hydrogen with deuterium (B1214612) primarily affects properties related to atomic mass, such as vibrational frequencies. Due to its greater mass, a deuterium atom has a lower zero-point vibrational energy (ZPVE) in a C-D bond compared to a hydrogen atom in a C-H bond. Consequently, more energy is required to break a C-D bond than an analogous C-H bond. This difference in bond dissociation enthalpy (BDE) is a key aspect of the kinetic isotope effect (KIE).
Quantum chemical calculations can precisely compute the BDEs for the various C-H and C-D bonds within the MBAm-d6 molecule. The primary sites of interest for radical polymerization are the vinyl C-H bonds and the methylene bridge C-H bonds, which can be involved in chain transfer reactions. Calculations would confirm that the BDEs for the C-D bonds in MBAm-d6 are higher than the corresponding C-H bonds in standard MBAm. This increased stability can influence the kinetics of side reactions. For instance, chain transfer to the crosslinker, which involves the abstraction of an atom from the methylene bridge, would be slower for MBAm-d6 than for MBAm.
Table 2: Theoretical Comparison of Bond Dissociation Enthalpies (BDE) at 298 K Note: The following values are illustrative, based on typical C-H BDEs and the known effect of deuteration. Precise values require specific quantum chemical calculations for this molecule.
| Bond Location | Bond Type | Typical BDE (kJ/mol) | Expected BDE in MBAm-d6 (kJ/mol) | Implication |
|---|---|---|---|---|
| Vinyl Group | C-H | ~460 | >460 | Higher energy needed for abstraction, potentially slowing certain initiation or side reactions. |
| Methylene Bridge | C-H | ~415 | >420 | Increased stability against chain transfer reactions to the crosslinker. ucsb.edunist.gov |
Electronic Structure and Reactivity Descriptors
Under the Born-Oppenheimer approximation, the electronic structure of a molecule depends on the positions of the nuclei, not their masses. Therefore, the substitution of hydrogen with deuterium has a negligible effect on the ground-state electronic potential energy surface. Reactivity descriptors derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges, would be virtually identical for MBAm and MBAm-d6.
However, reactivity is not solely governed by the electronic structure. As mentioned, the difference in ZPVE between C-H and C-D bonds can lead to significant kinetic isotope effects, especially for reactions where the bond to the isotope is broken or formed in the rate-determining step. Quantum calculations are essential for quantifying these ZPVE differences and predicting the magnitude of the KIE for specific reaction pathways, such as radical addition to the vinyl group or hydrogen/deuterium abstraction.
Kinetic Modeling of Polymerization and Gelation Processes
Kinetic modeling aims to create a mathematical framework that describes the rates of all elementary reactions occurring during polymerization, including initiation, propagation, termination, and chain transfer. For crosslinking polymerization, the model must also account for the consumption of the crosslinker's functional groups and the point of gelation.
The development of a kinetic model for the copolymerization of acrylamide with MBAm-d6 would build upon established models for non-deuterated systems. uni-goettingen.deresearchgate.net Such models consist of a series of differential equations, each describing the change in concentration of a particular species (monomers, radicals of different lengths, crosslinks, etc.) over time.
The primary modification required for a model involving MBAm-d6 would be the adjustment of rate constants for reactions involving the cleavage of a C-D bond. Based on the higher BDE of C-D bonds, the rate constants for any chain transfer reactions involving the deuterated positions on the MBAm-d6 molecule would be smaller than their counterparts in a non-deuterated system. This would theoretically lead to a polymer network with fewer defects arising from chain transfer to the crosslinker. The gelation point, which is sensitive to the relative rates of propagation and crosslinking, could also be affected. Detailed kinetic models, validated by experimental data, can predict how deuteration influences the final network structure and properties. uni-goettingen.de
Predictive Models for Network Formation and Properties
The formation of a polymer network is a complex process governed by the interplay of reaction kinetics, monomer and crosslinker concentrations, and thermodynamic interactions. Predictive models are essential for understanding and controlling the final properties of the resulting hydrogel. For polyacrylamide-based systems, a cornerstone of theoretical understanding is the Flory-Rehner theory, which describes the equilibrium swelling of a crosslinked polymer network. nih.govwikipedia.org This theory balances the osmotic pressure driving the solvent into the gel with the elastic restoring force of the polymer chains. nih.gov
The key equation in Flory-Rehner theory relates the free energy of mixing with the elastic free energy of the network. The theory allows for the calculation of important network parameters such as the average molecular weight between crosslinks (Mc), a measure of the crosslinking density. nih.gov While originally developed for rubber elasticity, it has been widely adapted for hydrogels. nih.govnih.gov However, the classical Flory-Rehner theory has limitations, particularly for complex networks with macromolecular crosslinkers or a high degree of branching, leading to proposed modifications to more accurately account for the molecular architecture. nih.gov
Molecular dynamics (MD) simulations offer a more detailed, atomistic view of network formation and properties. researchgate.netnih.govyoutube.com These simulations can model the interactions between polymer chains, the crosslinker, and solvent molecules, providing insights into the effect of the crosslinker on the degree of swelling and pore size distribution. researchgate.net For instance, MD simulations have been used to compare the effects of different crosslinkers, such as N,N'-Methylenebis(acrylamide) (the non-deuterated counterpart), on the temperature-sensitive behavior of poly(N-isopropyl acrylamide) (PNIPAM) hydrogels. researchgate.net
Neutron scattering is a powerful experimental technique that, when combined with deuterium labeling, can provide detailed structural information about polymer gels. nist.govnih.govnih.gov By selectively deuterating components of the gel, such as the acrylamide monomer, researchers can use small-angle neutron scattering (SANS) to measure the structure factor of individual components within the network. nist.gov This technique has been instrumental in understanding the molecular origin of enhanced toughness in double-network hydrogels. nist.gov While these studies highlight the utility of deuteration, specific predictive models for networks formed with N,N'-Methylenebis(acrylamide)-d6 are not extensively detailed in publicly available literature.
Monte Carlo Simulations of Crosslinking Copolymerization
Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, kinetic Monte Carlo (kMC) simulations are a particularly powerful tool for modeling the complex stochastic processes involved in polymerization and crosslinking. tu-clausthal.dersc.orgnih.gov These simulations can track the reaction probabilities of various elementary steps, including initiation, propagation, termination, and crosslinking reactions, based on a detailed kinetic scheme. tu-clausthal.de
A significant advantage of kMC simulations is their ability to provide detailed information about the polymer microstructure that is often inaccessible through experiments alone. tu-clausthal.de This includes the prediction of molar mass distributions, branching levels, and the types and content of macromonomers. tu-clausthal.de For example, kMC simulations have been successfully applied to understand the impact of solvent and temperature on the topology of polymers in self-initiated butyl acrylate (B77674) radical polymerizations. tu-clausthal.de
The application of MC simulations extends to complex systems such as emulsion polymerizations nih.govnih.gov and the formation of polyurethane/acrylic hybrid particles. researchgate.net In these systems, the simulations can model reactions in different phases and the transport of radicals between them. nih.gov However, a review of the available literature indicates a lack of specific kMC simulation data or detailed models for the crosslinking copolymerization involving this compound. While the general methodology is well-established, its application to this specific deuterated crosslinker has not been extensively reported.
Structure-Property Relationships in Deuterated Polymer Gels
The physical and mechanical properties of a polymer gel are intrinsically linked to its three-dimensional network structure. Understanding these structure-property relationships is crucial for designing materials with specific functionalities. The use of deuterated components in polymer gels is a key strategy, particularly in conjunction with neutron scattering techniques, to probe this structure. nist.govnih.govnih.gov The significant difference in the neutron scattering length between hydrogen and deuterium allows for contrast variation, enabling the selective visualization of different parts of the polymer network. nih.gov
For example, small-angle neutron scattering (SANS) studies on poly(N-isopropyl acrylamide) (PNIPA) gels have been used to investigate static inhomogeneities within the swollen gel. nih.gov By decomposing the total scattering into thermal and static components, researchers can gain insights into the structural heterogeneity of the gel. nih.gov Furthermore, SANS has been employed to study the deformation of double-network hydrogels at the molecular level, revealing periodic compositional fluctuations under strain. nist.gov
Research Applications of N,n Methylenebis Acrylamide D6 in Material Science and Engineering
Development of Advanced Polyacrylamide Gels for Electrophoretic Separation Research
Polyacrylamide gels, formed by the polymerization of acrylamide (B121943) and a crosslinker like MBAm, are fundamental to protein and nucleic acid separation in biochemistry. mpbio.comcloudfront.net The concentration of the monomer and crosslinker determines the gel's pore size, which dictates its sieving properties and separation resolution. cloudfront.netnih.gov The use of the deuterated variant, N,N'-Methylenebis(acrylamide)-d6, is instrumental in advanced research applications aimed at refining separation techniques and understanding the fundamental processes of biomolecule migration.
The porosity of a polyacrylamide gel is a critical factor that controls the migration speed and separation of molecules based on their size. cloudfront.netresearchgate.net Adjusting the total acrylamide concentration (%T) and the crosslinker concentration (%C) allows for the fine-tuning of pore size. cloudfront.net While this compound functions chemically like its non-deuterated analog in forming the gel matrix, its primary utility lies in analytical studies of the gel structure itself.
Techniques like small-angle neutron scattering (SANS) can be used to investigate the internal structure of hydrogels. The significant difference in neutron scattering length between hydrogen and deuterium (B1214612) makes this compound an ideal component for such studies. researchgate.net By selectively deuterating the crosslinker, researchers can create "contrast" within the gel network, allowing them to precisely map the distribution of crosslinks and better understand how synthesis conditions affect the final pore architecture. This knowledge is crucial for designing gels with optimized porosity for high-resolution separation of specific biomolecules.
| Parameter | Effect on Gel Structure | Impact on Separation | Relevance of Deuteration |
|---|---|---|---|
| Total Monomer Concentration (%T) | Increasing %T decreases the average pore size. cloudfront.net | Separates smaller molecules more effectively. cloudfront.net | Allows for SANS studies to precisely measure the resulting pore size distribution. |
| Crosslinker Concentration (%C) | Pore size is minimized at ~5% C; lower or higher %C results in a more open pore structure. cloudfront.net | Affects the sieving properties and mechanical stability of the gel. cloudfront.net | Enables mapping of crosslink density and homogeneity within the gel matrix. researchgate.net |
| Polymerization Catalysts (e.g., APS, TEMED) | Initiate the free-radical polymerization process. youtube.comnih.gov | The rate of polymerization can affect the uniformity of the gel matrix. | Used to study the kinetics and mechanism of gel formation. |
The migration of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can sometimes be anomalous, a phenomenon known as "gel shifting," where proteins migrate at rates inconsistent with their actual molecular weight. nih.govresearchgate.net This can be caused by various factors, including post-translational modifications, high hydrophobicity, or unusual protein-SDS interactions. nih.govresearchgate.net
Fundamental studies into these migration anomalies can benefit from the use of deuterated gel components. In techniques that couple separation with mass spectrometry (XL-MS), using a deuterated crosslinker like this compound can help differentiate between peptides originating from the protein of interest and any potential contaminants or fragments from the gel matrix itself. insung.netmedkoo.com Furthermore, in capillary electrophoresis-mass spectrometry (CE-MS) studies involving hydrogen/deuterium exchange (HDX), proteins are passed through a deuterated solution to probe their conformational states. nih.gov Employing a deuterated gel matrix in a gel-based separation prior to such analysis ensures consistency in the isotopic environment and prevents back-exchange, leading to more accurate data on protein structure and dynamics. nih.gov This allows for a more precise investigation into how a protein's structure contributes to its migration behavior within the gel. nih.gov
Hydrogel Engineering for Responsive Materials and Scaffolds in Research
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water without dissolving. researchgate.netkinampark.commdpi.com This property makes them highly valuable in biomedical and engineering research. When these materials are designed to change their properties in response to environmental stimuli like temperature or pH, they are known as "smart" or responsive hydrogels. mdpi.comnih.gov this compound is employed as a specialized crosslinker in the fabrication of such advanced hydrogels to facilitate detailed structural and behavioral analysis.
Thermoresponsive and pH-responsive hydrogels are engineered by incorporating polymer chains that change their conformation or solubility in response to temperature or pH changes. mdpi.comnih.govmdpi.com A well-known example is poly(N-isopropylacrylamide) (pNIPAM), which exhibits a sol-gel transition at a specific temperature. nih.govmdpi.com
The incorporation of this compound as a crosslinker is particularly useful for studying the mechanisms behind these transitions. Using techniques like SANS, the deuterium labels on the crosslinker act as a beacon, allowing researchers to observe how the polymer network structure changes during the swelling or shrinking phases. researchgate.net For instance, studies on deuterated pNIPAM microgels have shown that the location of deuterium isotopes can significantly affect the polymer's transition temperature and swelling ability, providing fundamental insights into the self-cross-linking mechanisms. researchgate.net This knowledge is critical for designing hydrogels with precisely tunable responses for applications like controlled drug delivery or tissue engineering. mdpi.comnih.gov
The swelling behavior and mechanical properties (e.g., stiffness, elasticity) are defining characteristics of a hydrogel. researchgate.netyoutube.com These properties are governed by the polymer composition, crosslinking density, and interactions between the polymer network and the solvent. kinampark.comnih.gov The swelling process involves a balance between the hydrophilic affinity of the polymer for water and the elastic restoring force of the crosslinked network. hydrogeldesign.org
Using this compound allows for in-depth investigation of these properties at the molecular level. Neutron scattering studies on hydrogels with deuterated crosslinkers can reveal how the network deforms and how water molecules diffuse through the matrix during swelling. researchgate.net Research has shown that deuterated microgels may exhibit a stronger cross-linked network and lower swelling ability compared to their protonated counterparts, highlighting the subtle but significant effects of isotopic substitution on polymer chain interactions. researchgate.net Understanding these relationships is key to engineering hydrogels with specific mechanical strengths and swelling kinetics for various applications. mdpi.com
| Hydrogel System | Key Property | Typical Values / Findings | Relevance of Deuterated Crosslinker |
|---|---|---|---|
| Poly(N-isopropylacrylamide) (pNIPAM) | Thermoresponsiveness | Exhibits a Lower Critical Solution Temperature (LCST), causing it to shrink at higher temperatures. nih.gov | Allows for SANS studies to probe network changes during the phase transition. researchgate.net |
| Poly(acrylic acid) (PAA) | pH-Responsiveness | Swells significantly at higher pH due to deprotonation of carboxylic acid groups. nih.govnih.gov | Helps investigate the mechanism of charge-induced swelling and network expansion. |
| Double-Network (DN) Hydrogels | Mechanical Strength | Can achieve high tensile strength (e.g., >1 MPa) and toughness. mdpi.com | Used to study the energy dissipation mechanisms at the molecular level in the crosslinked network. |
| Glucose-based Ionic Monomer Hydrogels | Swelling Degree | Swelling is highly dependent on the type and concentration of the crosslinker (e.g., MBAA). nih.gov | Enables precise study of the relationship between crosslink structure and water absorption capacity. |
The unique mechanical and optical properties of hydrogels make them suitable for creating flexible and biocompatible devices. Hydrogel-based strain sensors utilize the change in electrical resistance or capacitance of the material as it is stretched or compressed. rsc.orgnih.govmdpi.com These sensors have shown high sensitivity and a wide sensing range, making them promising for applications in human-machine interfaces and soft robotics. rsc.orgresearchgate.net
In this context, this compound can be used to fabricate hydrogels for research aimed at understanding the sensing mechanism. By observing the deformation of the deuterated crosslinked network under strain using neutron scattering, scientists can correlate macroscopic mechanical changes with molecular-level structural rearrangements. This provides crucial feedback for designing sensors with improved sensitivity and durability. researchgate.net
Similarly, hydrogels are being explored as materials for fabricating flexible and biocompatible optical fibers. optica-opn.org These materials are attractive because their high water content makes them mechanically similar to biological tissues. optica-opn.orgresearchgate.net Using a deuterated crosslinker like this compound would allow researchers to study how the network structure influences light propagation and loss, aiding in the development of advanced hydrogel-based optical materials for biosensing and in-vivo imaging. optica-opn.org
Polymer Composites and Interpenetrating Polymer Networks (IPNs)
N,N'-Methylenebis(acrylamide) is a cornerstone crosslinking agent in the synthesis of hydrogels and interpenetrating polymer networks (IPNs) due to its ability to form robust, three-dimensional structures. mdpi.comatamanchemicals.com The incorporation of its deuterated form, this compound, is particularly valuable for research purposes, enabling detailed structural analysis through techniques like neutron scattering. This isotopic labeling allows for the precise determination of crosslink distribution and the study of molecular interactions within the polymer matrix, which are critical for tailoring material properties. nih.govsine2020.eu
The development of biocompatible and biodegradable materials has led to a growing interest in composites and IPNs that integrate synthetic polymers with natural ones like bacterial cellulose (B213188) and chitosan (B1678972).
Bacterial Cellulose: Composite hydrogels with IPNs based on bacterial cellulose (BC) and poly(acrylic acid-co-N,N'-methylene-bis-acrylamide) have been synthesized for applications such as the controlled release of fertilizers. rsc.org In such systems, this compound can be employed as a crosslinker to facilitate studies on the interface between the synthetic polymer network and the BC fibrils. Neutron scattering experiments, leveraging the contrast between the deuterated crosslinker and the protonated natural polymer, can reveal the extent of interpenetration and the homogeneity of the composite structure.
Chitosan: Chitosan, a natural polysaccharide, is frequently used in hydrogel formulations for biomedical applications, including drug delivery and tissue engineering. researchgate.netnih.gov It can be crosslinked with N,N'-Methylenebis(acrylamide) to enhance its mechanical stability. researchgate.net By using this compound, researchers can investigate the crosslinking efficiency and the spatial arrangement of the crosslinks within the chitosan matrix. For instance, in the development of methacrylamide (B166291) chitosan scaffolds for neural tissue engineering, deuterated crosslinkers could help in understanding the relationship between the scaffold's microstructure and its ability to support neurite penetration and cell adhesion. nih.gov
Table 1: Research Applications of this compound in Natural Polymer Composites
| Natural Polymer | Composite System | Research Focus with Deuterated Crosslinker | Potential Application |
| Bacterial Cellulose | Interpenetrating network with poly(acrylic acid) | Studying the polymer-fibril interface and network homogeneity. rsc.org | Controlled-release fertilizers rsc.org |
| Chitosan | Crosslinked hydrogel | Investigating crosslinking efficiency and spatial distribution. researchgate.net | Drug delivery, tissue engineering researchgate.netnih.gov |
The degree of crosslinking is a critical factor that dictates the mechanical properties and swelling behavior of hydrogels, which in turn governs their performance in applications like controlled release. mdpi.com An increased concentration of the crosslinking agent generally leads to a more compact structure with enhanced mechanical strength and reduced swelling capacity. mdpi.com
The use of this compound allows for precise studies of how the crosslink density and distribution affect the polymer chain dynamics and, consequently, the material's macroscopic properties. For example, in IPNs of poly(acrylic acid) and polyacrylamide, the deuterated crosslinker can help in mapping the entanglements of the polymer chains, which influences the diffusion of water molecules and the release rate of entrapped drugs. mdpi.comnih.gov This is crucial for designing advanced drug delivery systems with tailored release profiles. semanticscholar.org
Application in Adsorption and Separation Technologies
Polymer-based materials are extensively researched for their potential in environmental remediation and separation processes, owing to their tunable porosity and surface chemistry.
Hydrogels and polymer composites are effective sorbents for removing heavy metal ions from aqueous solutions. For instance, crosslinked chitosan has been investigated for the adsorption of hexavalent chromium. researchgate.net The efficiency of these sorbents is highly dependent on their three-dimensional network structure and the availability of functional groups for ion binding.
By synthesizing these sorbent materials with this compound, researchers can employ neutron scattering techniques to characterize the porous structure of the hydrogel in its swollen state. This allows for a detailed investigation of the relationship between the crosslink distribution, pore size, and the accessibility of binding sites to metal ions. Such studies are instrumental in optimizing the design of sorbents for enhanced capacity and selectivity.
The principles of selective adsorption are also applied in the development of ion-selective resins and membranes. Molecularly imprinted polymers (MIPs), for example, are designed with recognition sites for specific target molecules. Temperature-sensitive MIPs have been created using N,N'-Methylenebis(acrylamide) as a crosslinker for the selective extraction of compounds like dopamine. nih.gov
The use of this compound in the synthesis of such materials would enable researchers to probe the structure of the imprinted cavities and the distribution of crosslinks around the template molecule. This detailed structural information is key to understanding the mechanisms of molecular recognition and to improving the selectivity and binding affinity of these advanced separation materials.
Table 2: Research Applications of this compound in Adsorption and Separation
| Application | Polymer System | Research Focus with Deuterated Crosslinker | Target Contaminant/Analyte |
| Heavy Metal Ion Recovery | Crosslinked Chitosan | Characterizing porous structure and accessibility of binding sites. researchgate.net | Hexavalent Chromium researchgate.net |
| Ion-Selective Resins | Molecularly Imprinted Polymers | Probing the structure of imprinted cavities and crosslink distribution. nih.gov | Dopamine and related compounds nih.gov |
Surface Modification and Interface Science using Deuterated Polymers
The modification of surfaces with polymer coatings is a common strategy to impart desired properties such as biocompatibility, lubricity, or resistance to fouling. The use of deuterated polymers and crosslinkers is a powerful approach in surface and interface science. nih.gov
Challenges and Future Research Directions for N,n Methylenebis Acrylamide D6
Overcoming Synthetic Hurdles for Site-Specific Deuteration
The primary challenge in the utilization of MBA-d6 lies in its synthesis. The standard synthesis of MBAA involves the acid-catalyzed reaction of acrylamide (B121943) with formaldehyde (B43269). atamanchemicals.comnih.govwikipedia.org Introducing deuterium (B1214612) into this structure is not a trivial matter and presents significant synthetic hurdles.
Site-Specificity: A key challenge is achieving site-specific deuteration. For analytical techniques like Neutron Scattering or NMR spectroscopy, the location of the deuterium atoms is paramount. For instance, researchers may wish to deuterate only the central methylene (B1212753) bridge (-CD2-) to probe the crosslink point specifically, or the vinyl groups (=CD- and =CD2) to study the polymerization kinetics of the crosslinker itself.
Deuterating the Methylene Bridge: This would likely require starting with deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2). The synthesis would then follow the established route of reacting it with non-deuterated acrylamide. atamanchemicals.comchemicalbook.com The challenge lies in the availability and cost of the deuterated starting material and ensuring that no H/D exchange occurs on the methylene bridge during the reaction.
Deuterating the Acrylamide Moieties: Synthesizing acrylamide-d3 (B28693) (CH2=CD-CONH2) or acrylamide-d5 (B564816) presents a more complex multi-step synthetic challenge. This would involve isotopic labeling of acrylic acid or its precursors, followed by conversion to the amide.
Research into the synthesis of deuterated poly(N-isopropylacrylamide) (pNIPAM) microgels has shown that the location of deuterium isotopes is crucial. When the isopropyl group of the NIPAM monomer is deuterated, the self-cross-linking mechanism is suppressed, and microgel formation is prevented. researchgate.net However, deuterating the vinyl group, which becomes part of the polymer backbone, allows for successful microgel formation. researchgate.net This highlights the profound impact of isotope placement on polymerization and network formation, a critical consideration for the targeted synthesis of MBA-d6.
Kinetic Isotope Effect (KIE): The difference in mass between hydrogen and deuterium leads to different vibrational frequencies of the C-H and C-D bonds. The C-D bond is stronger and requires more energy to break. This phenomenon, known as the kinetic isotope effect, can alter reaction rates. nih.govyoutube.com In the synthesis of MBA-d6, the KIE could influence the efficiency and yield of the reaction compared to its non-deuterated counterpart. Conversely, this effect can be harnessed in polymerization, as the differential reactivity of deuterated and non-deuterated vinyl groups could offer a novel method for controlling polymerization kinetics and network architecture. nih.govrsc.orgyoutube.comnih.gov
Expanding the Scope of Deuterated Crosslinker Applications beyond Acrylamide Systems
While MBAA is the canonical crosslinker for polyacrylamide gels used in electrophoresis, its deuterated form, MBA-d6, has significant potential in a broader range of polymer systems where isotopic labeling is advantageous.
Advanced Hydrogel Systems: The principles of using MBAA in polyacrylamide can be extended to other polymer networks.
Double-Network (DN) Hydrogels: These materials exhibit extraordinary mechanical toughness. nist.gov Studies using small-angle neutron scattering (SANS) on DN gels have employed deuterated acrylamide monomers to visualize the structure of the individual polymer networks. nist.govresearchgate.net Using MBA-d6 would allow researchers to specifically probe the distribution and state of the crosslinks within these complex, high-performance materials, providing crucial data for understanding the molecular origins of their toughness.
Natural Polymer-Based Hydrogels: There is growing interest in hydrogels derived from natural polymers like xylan (B1165943) and chitosan (B1678972) for biomedical applications. researchgate.netmdpi.com These polymers can be chemically modified with acrylamide or methacrylate (B99206) groups to enable crosslinking. Incorporating MBA-d6 into these systems would provide a method for studying the crosslinking efficiency and the resulting network structure in these biologically relevant materials. mdpi.com
Non-Aqueous and Organogel Systems: The utility of deuterated crosslinkers is not limited to hydrogels. MBAA can participate in copolymerization with various acrylic and vinylic monomers. wikipedia.org Using MBA-d6 as a crosslinker in organogels or other non-aqueous polymer systems would enable detailed structural analysis via SANS and solid-state NMR in a low-contrast environment, which is often challenging with standard techniques.
Below is a table summarizing potential polymer systems where MBA-d6 could be applied.
| Polymer System | Potential Application of MBA-d6 | Research Insight Gained |
| Poly(N-isopropylacrylamide) (pNIPAM) | Crosslinker for temperature-responsive microgels | Study of crosslink dynamics during volume phase transition |
| Double-Network (DN) Hydrogels | Crosslinker for one or both networks | Elucidation of crosslink distribution and role in toughening mechanisms |
| Modified Natural Polymers (e.g., Chitosan, Xylan) | Crosslinking of functionalized biopolymers | Analysis of network formation in biocompatible materials |
| Poly(vinyl alcohol) (PVA) Blends | Covalent crosslinker in physically crosslinked networks | Investigation of interplay between covalent and physical crosslinks |
| Organogels (e.g., in DMSO, DMF) | Crosslinker for non-aqueous polymer networks | Structural characterization in low-contrast solvent environments |
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Deuterated Gels)
Three-dimensional (3D) printing of hydrogels is a rapidly advancing field with applications in tissue engineering, soft robotics, and custom medical devices. researchgate.netnih.govllouyang.com The success of these techniques, particularly those based on vat polymerization or direct ink writing of photo-curable resins, depends critically on the rapid and controlled crosslinking of the polymer ink. nih.govllouyang.com
The integration of MBA-d6 into 3D printing inks offers intriguing possibilities. The kinetic isotope effect associated with the deuterated vinyl groups could modulate the photo-polymerization rate. This might provide an additional level of control over the printing process, potentially allowing for finer feature resolution or better control over the mechanical properties of the printed object layer by layer. For example, in situ crosslinking methods where a bio-ink is cured as it is extruded could be finely tuned by leveraging the KIE of a deuterated crosslinker. llouyang.com
Furthermore, 3D printing a hydrogel with spatially varying concentrations of MBA-d6 and its non-deuterated counterpart would create an object with a built-in "contrast map" for neutron-based analytical techniques. This would allow for the non-destructive, in-situ analysis of the printed structure's response to mechanical stress, swelling, or degradation, providing invaluable data for the design of complex, functional materials.
Development of Novel Analytical Techniques Leveraging Deuteration
The primary driver for using deuterated compounds is their utility in advanced analytical methods. resolvemass.cadtic.milornl.gov The significant difference in the neutron scattering length of deuterium compared to hydrogen makes isotopic substitution a cornerstone of neutron scattering techniques.
Small-Angle Neutron Scattering (SANS): SANS probes structures on the nanometer to micrometer scale. In a polymer gel, if the monomer and solvent have similar scattering length densities (a "contrast-matched" condition), they become "invisible" to neutrons. By using MBA-d6 as the crosslinker, the scattering signal would arise almost exclusively from the crosslink points, allowing for a direct visualization of the network's mesh structure, junction aggregation, and spatial homogeneity. nist.gov
Quasi-Elastic Neutron Scattering (QENS): QENS measures atomic and molecular motions on the picosecond to nanosecond timescale. Using MBA-d6 would enable researchers to isolate and study the dynamics of the crosslink junctions themselves—how they move, flex, and respond to temperature or deformation—which is critical for understanding the macroscopic viscoelastic properties of the gel. uc.edu
Solid-State NMR Spectroscopy: While NMR is a powerful tool for polymer characterization, signals in a solid gel are often broad and difficult to interpret. researchgate.net Deuterium NMR provides a unique window into the dynamics and local environment of the labeled sites. By specifically placing deuterium on the methylene bridge or the vinyl groups of the crosslinker, one could measure the mobility of the network junctions or quantify the extent of unreacted vinyl groups with high sensitivity. researchgate.net
The development of new analytical protocols will focus on combining these techniques with MBA-d6 to answer fundamental questions about polymer networks that are currently inaccessible.
Exploration of New Theoretical Models for Complex Deuterated Polymer Systems
The behavior of polymer networks is governed by complex physical principles. Theoretical models are essential for predicting material properties and guiding experimental design. The introduction of deuterium requires these models to be refined.
The kinetic isotope effect directly impacts polymerization models. The rate constants for initiation, propagation, and crosslinking reactions will differ for deuterated and non-deuterated species. youtube.com Developing models that accurately incorporate these KIEs is essential for predicting the final structure and properties of a network formed with MBA-d6.
Furthermore, the thermodynamic properties of the polymer are altered by deuteration. Changes in bond vibrational frequencies affect the conformational entropy of the polymer chains, which can influence properties like the glass transition temperature and the swelling behavior of the gel. dtic.mil Atomistic and coarse-grained simulations are powerful tools for exploring these effects. researchgate.net By using MBA-d6, experimental data can be generated to validate and refine theoretical models that predict how isotopic substitution at the crosslink points influences the entire network's thermodynamic and mechanical behavior. This synergy between targeted experiments with MBA-d6 and advanced computational modeling represents a key future direction for polymer science.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling N,N'-Methylenebis(acrylamide) in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination. Toxicity data indicate potential carcinogenic (Carc3), mutagenic (Mut3), and reproductive hazards (Rep3), requiring strict adherence to institutional safety protocols .
Q. How does the concentration of N,N'-Methylenebis(acrylamide) affect crosslinking efficiency in polyacrylamide gel electrophoresis (PAGE)?
- Methodological Answer : The crosslinker-to-monomer (bis:acrylamide) ratio determines pore size and gel rigidity. For standard SDS-PAGE, a 29:1 acrylamide:bis ratio is typical. To optimize for specific molecular weight separations, adjust ratios empirically (e.g., 37.5:1 for larger proteins). Premixed acrylamide/bis solutions (e.g., 40% w/v) are recommended to reduce handling risks and ensure consistency. Dissolve in deionized water and store at 4°C for ≤1 month to prevent hydrolysis .
Q. What protocols ensure the stability and purity of N,N'-Methylenebis(acrylamide) during storage?
- Methodological Answer : Store the compound in a desiccator at 2–8°C, protected from light and moisture. Verify purity via HPLC or LC-MS before use, as degradation (e.g., hydrolysis to acrylic acid) can alter crosslinking efficacy. For long-term stability, aliquot into airtight amber vials under inert gas (e.g., nitrogen) .
Advanced Research Questions
Q. How do crosslinking kinetics and intramolecular cyclization compete during acrylamide/N,N'-Methylenebis(acrylamide) copolymerization?
- Methodological Answer : Free-radical copolymerization involves two competing pathways: (1) crosslinking via bis-acrylamide’s vinyl groups and (2) cyclization via backbiting reactions. Monitor these using kinetic modeling (e.g., Tobita-Hamielec model) and swelling ratio analysis. Adjust total monomer concentration (10–20% w/v) to suppress cyclization, as higher concentrations reduce chain mobility and favor crosslinking .
Q. What strategies optimize N,N'-Methylenebis(acrylamide) concentrations in photopolymerizable holographic materials?
- Methodological Answer : For holographic recording, balance crosslinker content to achieve high diffraction efficiency (≥80%) and low energy exposure (≤12 mJ/cm²). Empirical testing shows 2–3% w/w bis-acrylamide in acrylamide-based matrices maximizes network density without brittleness. Use UV-Vis spectroscopy to track monomer conversion and rheometry to assess gelation time .
Q. How can researchers mitigate batch-to-batch variability in toxicity profiles of N,N'-Methylenebis(acrylamide) derivatives?
- Methodological Answer : Implement rigorous impurity profiling using NMR and mass spectrometry to identify contaminants (e.g., residual acrylamide monomers). Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) on each batch. For in vivo studies, adhere to OECD guidelines for acute oral toxicity (LD50 determination) and subchronic exposure assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
